![molecular formula C25H23N3O4S B2940717 N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1185164-28-6](/img/structure/B2940717.png)
N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 GTPase. RAC1 is a member of the Rho family of GTPases and is involved in a variety of cellular processes, including cytoskeletal organization, cell migration, and cell division. ESI-09 has been shown to have potential as a therapeutic agent for cancer and other diseases.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
This compound is utilized in the synthesis of β-lactam antibiotics , which are crucial for treating bacterial infections. The ethoxyphenyl group in the compound can be oxidatively removed to yield N-dearylated 2-azetidinones, which are key intermediates in creating a variety of biologically active antibiotics .
Semi-Synthesis of Anticancer Agents
The structure of this compound allows for its use in the semi-synthesis of novel anticancer agents like Taxol and Taxotere . These agents play a significant role in chemotherapy treatments for cancer patients .
Protective Group Chemistry
In the field of protective group chemistry, the compound’s amide-NH group can be protected and deprotected, which is essential for the synthesis of complex molecules. This process is vital for creating various pharmaceuticals .
Research on Oxidative Cleavage
The compound is used in research focusing on oxidative cleavage by ceric ammonium nitrate . This research can lead to the development of new methods for synthesizing N-unsubstituted β-lactams, which are important in pharmaceutical chemistry .
Chemical Education and Training
This compound is also used in chemical education and training, where students and researchers learn about Staudinger reactions and the synthesis of complex organic compounds. It serves as a practical example of advanced organic synthesis techniques .
properties
IUPAC Name |
N-[4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-3-32-25-16-24(18-7-5-4-6-8-18)27-23-14-11-20(15-22(23)25)28-33(30,31)21-12-9-19(10-13-21)26-17(2)29/h4-16,28H,3H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQODQDBGUBMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.